molecular formula C11H21NO2 B8306548 8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

8-Butyl-1,4-dioxa-8-azaspiro[4,5]decane

Cat. No. B8306548
M. Wt: 199.29 g/mol
InChI Key: BXNFZLUNZPBMNX-UHFFFAOYSA-N
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Patent
US06576641B2

Procedure details

A mixture of 8-butyl-1,4-dioxa-8-azaspiro[4,5]decane (27.8 g, 140 mmol) and hydrochloric acid (8 M, 350 ml) was refluxed for 15 h. The mixture was evaporated and sodium hydroxide (200 ml, 1 M) was added. The mixture was extracted twice with diethyl ether (150 ml). The crude product was purified by column chromaography using dichloromethane, methanol, aqueous ammonia (89:10:1). The pure product was isolated as an oil. Yield 10.5 g, 48%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH2:14][CH2:13][C:8]2(OCC[O:9]2)[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4]>Cl>[CH2:1]([N:5]1[CH2:14][CH2:13][C:8](=[O:9])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
C(CCC)N1CCC2(OCCO2)CC1
Name
Quantity
350 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
sodium hydroxide (200 ml, 1 M) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with diethyl ether (150 ml)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromaography
CUSTOM
Type
CUSTOM
Details
The pure product was isolated as an oil

Outcomes

Product
Name
Type
Smiles
C(CCC)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.